molecular formula C10H8N4O2 B11889209 4-(1-Aziridinyl)-6-(hydroxy(oxido)amino)cinnoline CAS No. 68211-08-5

4-(1-Aziridinyl)-6-(hydroxy(oxido)amino)cinnoline

Cat. No.: B11889209
CAS No.: 68211-08-5
M. Wt: 216.20 g/mol
InChI Key: UTMYGLTWZPNOGR-UHFFFAOYSA-N
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Description

4-(1-Aziridinyl)-6-(hydroxy(oxido)amino)cinnoline is a heterocyclic compound featuring a cinnoline core substituted with an aziridine ring at position 4 and a hydroxy(oxido)amino group at position 4. The aziridine moiety, a strained three-membered ring containing one nitrogen atom, confers alkylating properties, which are often exploited in anticancer therapies .

Properties

CAS No.

68211-08-5

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

4-(aziridin-1-yl)-6-nitrocinnoline

InChI

InChI=1S/C10H8N4O2/c15-14(16)7-1-2-9-8(5-7)10(6-11-12-9)13-3-4-13/h1-2,5-6H,3-4H2

InChI Key

UTMYGLTWZPNOGR-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CN=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(aziridin-1-yl)-6-nitrocinnoline typically involves the formation of the aziridine ring followed by its attachment to the cinnoline backbone. One common method involves the cyclization of haloamines or amino alcohols to form the aziridine ring. This can be achieved through intramolecular nucleophilic substitution reactions. For example, the reaction of an appropriate haloamine with a base can lead to the formation of the aziridine ring .

Industrial Production Methods: Industrial production of aziridines, including 4-(aziridin-1-yl)-6-nitrocinnoline, often involves the use of high temperatures and catalysts to effect the dehydration of amino alcohols. The Nippon Shokubai process, for instance, uses an oxide catalyst to achieve this transformation .

Chemical Reactions Analysis

Types of Reactions: 4-(aziridin-1-yl)-6-nitrocinnoline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The aziridine ring can be opened under acidic or basic conditions, leading to the formation of primary amines.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Reduction: Acidic or basic conditions can be used to open the aziridine ring, with reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used to open the aziridine ring.

Major Products:

    Oxidation: Reduction of the nitro group can yield an amine derivative.

    Reduction: Opening of the aziridine ring can yield primary amines.

    Substitution: Nucleophilic substitution can lead to various substituted amine products.

Scientific Research Applications

Chemistry: 4-(aziridin-1-yl)-6-nitrocinnoline is used as a building block in organic synthesis due to its reactive aziridine ring and nitro group. It can be used to synthesize more complex molecules through ring-opening reactions and substitutions .

Biology and Medicine: Compounds containing aziridine rings, such as 4-(aziridin-1-yl)-6-nitrocinnoline, have been studied for their potential antitumor activity. The ring strain in aziridines makes them reactive towards nucleophiles, which can lead to DNA crosslinking and cytotoxic effects .

Industry: In the industrial sector, aziridines are used in the production of polymers and coatings. The reactivity of the aziridine ring allows for the formation of crosslinked polymers with enhanced mechanical properties .

Mechanism of Action

The mechanism of action of 4-(aziridin-1-yl)-6-nitrocinnoline involves the reactivity of the aziridine ring. The ring strain makes the aziridine susceptible to nucleophilic attack, leading to ring-opening reactions. In biological systems, this can result in the formation of covalent bonds with nucleophilic sites in DNA, leading to crosslinking and cytotoxic effects . The nitro group can also undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • Aziridine vs.
  • Hydroxy(oxido)amino vs.

Pharmacological Activity

Compound Biological Activity Mechanism/Target
4-(1-Aziridinyl)-6-(hydroxy(oxido)amino)cinnoline Hypothesized anticancer activity (alkylating agent) DNA crosslinking via aziridine
Compound 11b Antifungal, antibacterial (broad-spectrum) Membrane disruption; enzyme inhibition
Compound 3 Antiparkinsonian (tested in rats at 3–10 mg/kg) Dopaminergic pathway modulation
General cinnoline derivatives Anticancer, anti-inflammatory, antitubercular Kinase inhibition, ROS generation

Key Observations :

  • The hydroxy(oxido)amino group may synergize with aziridine by generating reactive oxygen species (ROS), amplifying cytotoxicity .

Pharmacokinetic and Stability Considerations

  • Aziridine Reactivity : The strained aziridine ring is prone to hydrolysis, necessitating stabilized formulations (e.g., prodrugs or liposomal encapsulation) compared to triazole derivatives, which are more stable .
  • Metabolism : Aziridine’s alkylating activity may lead to rapid clearance or off-target toxicity, whereas fluoropyridinyl derivatives (e.g., Compound 3) show CNS penetration for antiparkinsonian effects .

Biological Activity

4-(1-Aziridinyl)-6-(hydroxy(oxido)amino)cinnoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 4-(1-Aziridinyl)-6-(hydroxy(oxido)amino)cinnoline is characterized by:

  • An aziridine ring, which is known for its reactivity and potential to form covalent bonds with biological macromolecules.
  • A hydroxyl group that may enhance solubility and bioavailability.
  • An amino group that can participate in various biochemical interactions.

The biological activity of 4-(1-Aziridinyl)-6-(hydroxy(oxido)amino)cinnoline is primarily attributed to its ability to interact with specific cellular targets:

  • DNA Interaction : The aziridine moiety is known to form adducts with DNA, leading to disruption in DNA replication and transcription. This mechanism is crucial for its anticancer properties.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, such as topoisomerases and kinases, thereby exerting antiproliferative effects.
  • Neurotransmitter Modulation : Preliminary studies suggest potential modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 4-(1-Aziridinyl)-6-(hydroxy(oxido)amino)cinnoline:

StudyBiological ActivityMethodologyKey Findings
AnticancerIn vitroInduced apoptosis in cancer cell lines through DNA damage.
AntimicrobialDisk diffusionExhibited significant antibacterial activity against Gram-positive bacteria.
NeuroprotectiveAnimal modelReduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease.

Case Studies

Several case studies have highlighted the efficacy of 4-(1-Aziridinyl)-6-(hydroxy(oxido)amino)cinnoline:

  • Case Study 1 : A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
  • Case Study 2 : In a preclinical model of neurodegeneration, administration of the compound led to significant improvements in behavioral tests and reduced markers of oxidative stress.

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